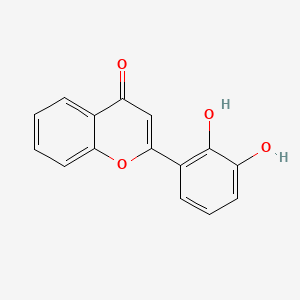

2',3'-二羟基黄酮

描述

2’,3’-Dihydroxyflavone is a natural flavonol . It contains a 3-hydroxyl group in association with its 4-keto group and double bond between 2- and 3- carbon atoms . This structure provides several resonance structures and chelating ability, leading to various pharmacological activities such as antiviral, antitumor, anti-inflammatory, anticholinesterase, cytotoxicity, and particularly high antioxidant activity .

Synthesis Analysis

The synthesis of 2’,3’-Dihydroxyflavone involves the methylation of two flavones (3′,4′,5,7-tetrahydroxyflavone and 3′,4′-dihydroxyflavone) by the recombinant protein of CitOMT . The oxidation products of 2’,3’-Dihydroxyflavone range from small degradation to large oligomeric molecular compounds .Molecular Structure Analysis

The molecular formula of 2’,3’-Dihydroxyflavone is C15H10O4 . Its structure is close to that of 3-hydroxyflavone, but it shows a much lower pKa value . The substitution by a hydroxyl group on position 2′ induces a stronger inter-ring interaction weakening the bonding of the proton at position 3 .Chemical Reactions Analysis

The main absorption band of 2’,3’-Dihydroxyflavone is red-shifted upon deprotonation . The remaining proton is highly bonded between oxygen atoms 3 and 2′, making the second deprotonation unattainable in methanol .Physical And Chemical Properties Analysis

The molecular weight of 2’,3’-Dihydroxyflavone is 254.24 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 254.05790880 g/mol . The topological polar surface area is 66.8 Ų .科学研究应用

Stem Cell Research

2’,3’-Dihydroxyflavone: has been shown to improve the proliferation and survival of human pluripotent stem cells (hiPSCs) and their differentiation into hematopoietic progenitor cells . This compound enhances cell proliferation and expression of naïve stemness markers, which is crucial for stem cell research and therapy.

Wound Healing and Skin Regeneration

In the field of regenerative medicine, 2’,3’-Dihydroxyflavone -treated mesenchymal stem cell-derived extracellular vesicles have demonstrated significant anti-inflammatory and wound-healing effects . This application is promising for developing new treatments for skin injuries.

Pharmacology

2’,3’-Dihydroxyflavone: plays a role in pharmacology by potentially improving the efficiency of natural killer cell production from hiPSCs . This can be instrumental in developing therapies for diseases that target the immune system.

Environmental Science

Studies have explored the spectroscopic properties of 2’,3’-Dihydroxyflavone and its interaction with ions, which is relevant for understanding its environmental impact and potential applications in environmental monitoring .

Analytical Chemistry

In analytical chemistry, 2’,3’-Dihydroxyflavone can be used as a standard for calibrating equipment and validating analytical methods due to its defined spectroscopic properties .

Material Science

The corrosion inhibition properties of 2’,3’-Dihydroxyflavone on mild steel in acidic mediums have been investigated, showing potential for use in material protection and preservation .

Food and Nutrition

Dietary intake of flavonoids, including 2’,3’-Dihydroxyflavone , has been associated with a reduced risk of metabolic syndrome, highlighting its importance in nutrition research and dietary recommendations .

Cosmetic Industry

Flavonoids, such as 2’,3’-Dihydroxyflavone , are used in the cosmetic industry for their antioxidant and anti-aging properties, contributing to the development of skincare products .

Agricultural Research

In agriculture, 2’,3’-Dihydroxyflavone is studied for its role in plant-microbe interactions, which can lead to advancements in crop production and sustainable agricultural practices .

作用机制

Target of Action

2’,3’-Dihydroxyflavone (2’,3’-DHF) is a flavonoid derivative that has been reported to interact with several targets. The primary target of 2’,3’-DHF is the tropomyosin-related kinase receptor B (TrkB) . TrkB is a receptor for brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth, synaptic plasticity, and learning and memory .

Mode of Action

2’,3’-DHF acts as an agonist of the TrkB receptor . By binding to the extracellular domain of TrkB, 2’,3’-DHF triggers receptor dimerization, autophosphorylation, and activation of downstream signaling pathways . This interaction mimics the action of BDNF, leading to the activation of signaling pathways that are essential for neuronal function and survival .

Biochemical Pathways

The activation of TrkB by 2’,3’-DHF leads to the initiation of several downstream signaling pathways. These include the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K) pathway, and the phospholipase C-γ (PLC-γ) pathway . These pathways play critical roles in cell survival, growth, and differentiation .

Pharmacokinetics

It is known that flavonoids, in general, have good oral bioavailability and can cross the blood-brain barrier . This suggests that 2’,3’-DHF could potentially reach its target sites in the brain when administered orally .

Result of Action

The activation of TrkB by 2’,3’-DHF has several molecular and cellular effects. It promotes neuronal survival and growth, enhances synaptic plasticity, and improves learning and memory . In addition, 2’,3’-DHF has been reported to have anti-inflammatory effects , which could be beneficial in conditions characterized by neuroinflammation.

Action Environment

The action of 2’,3’-DHF can be influenced by various environmental factors. For example, the pH of the environment can affect the structural and photophysical properties of 2’,3’-DHF . Furthermore, the presence of other molecules in the environment, such as ions or other flavonoids, could potentially affect the binding of 2’,3’-DHF to its target .

安全和危害

未来方向

属性

IUPAC Name |

2-(2,3-dihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-11-6-3-5-10(15(11)18)14-8-12(17)9-4-1-2-7-13(9)19-14/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIMYXZJCNXCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C(=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350262 | |

| Record name | 2',3'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-Dihydroxyflavone | |

CAS RN |

2554-85-0 | |

| Record name | 2',3'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

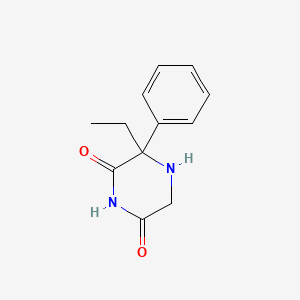

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

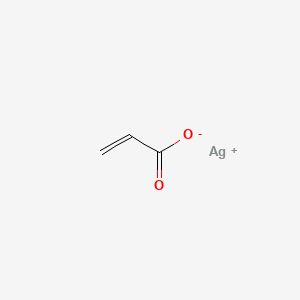

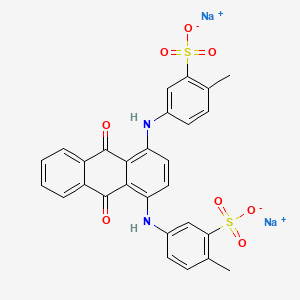

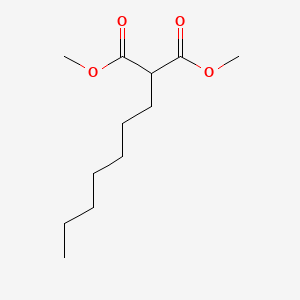

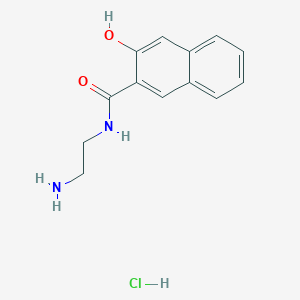

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate](/img/structure/B1614948.png)

![1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethan-1-one](/img/structure/B1614954.png)